molecular formula C18H21N3O B2845826 N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415470-71-0

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2845826
CAS No.: 2415470-71-0
M. Wt: 295.386
InChI Key: XNQACTTZGPRUHX-UHFFFAOYSA-N
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Description

“N-(2,4,6-Trimethylphenyl)formamide” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.21600 . It’s also known as “2′,4′,6′-Trimethylformanilide” or "N-Mesitylformamide" .


Synthesis Analysis

The synthesis of “N-(2,4,6-Trimethylphenyl)formamide” involves several steps. One method involves the reaction of formic acid (CAS#:64-18-6) with 2,4,6-Trimethylaniline (CAS#:88-05-1) .


Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trimethylphenyl)formamide” includes a total of 25 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Physical and Chemical Properties Analysis

“N-(2,4,6-Trimethylphenyl)formamide” has a density of 1.052g/cm3, a boiling point of 325.7ºC at 760 mmHg, and a melting point of 179-183ºC . It also has a flash point of 190.8ºC .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It’s harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-8-12(2)16(13(3)9-11)21-18(22)17-14-6-4-5-7-15(14)19-10-20-17/h8-10H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQACTTZGPRUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NC=NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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